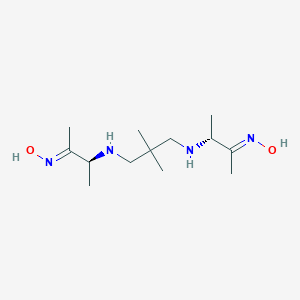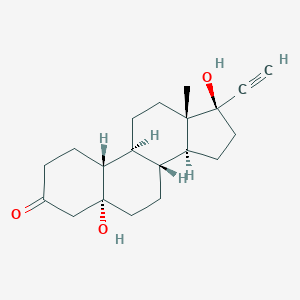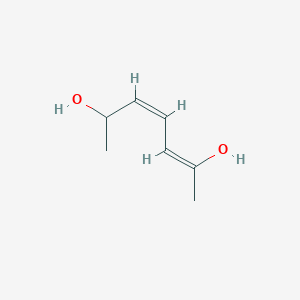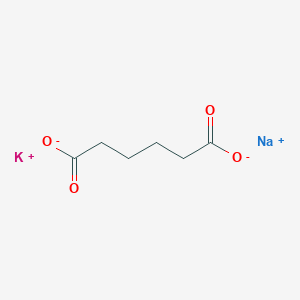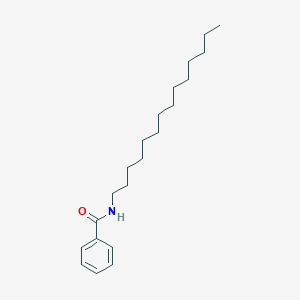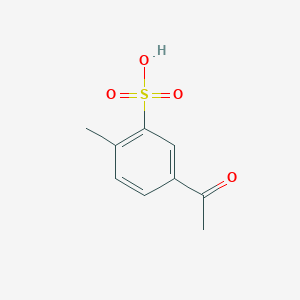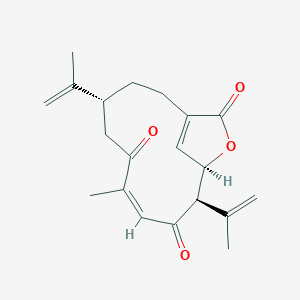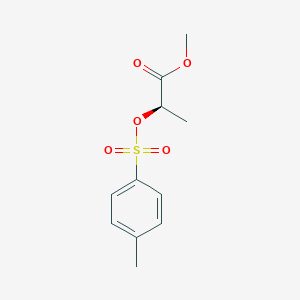![molecular formula C20H43NO3 B024724 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol CAS No. 19845-37-5](/img/structure/B24724.png)
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol, also known as BHAM, is a synthetic compound that has been extensively used in scientific research for its unique properties. BHAM is a derivative of sphingosine, a naturally occurring lipid that plays a critical role in cell signaling and regulation. BHAM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been extensively used in scientific research due to its unique properties. It has been used as a tool to study various biological processes, including cell signaling, membrane structure and function, and lipid metabolism. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to inhibit sphingosine kinase, an enzyme that plays a critical role in the regulation of sphingolipid metabolism. This inhibition has been shown to have anti-inflammatory and anti-cancer effects, making 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol a potential therapeutic agent.
Mécanisme D'action
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have a unique mechanism of action. It is thought to act by binding to the lipid bilayer of cell membranes, altering their structure and function. This alteration leads to changes in cell signaling and metabolism, resulting in the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit sphingosine kinase, resulting in decreased levels of sphingosine-1-phosphate, a potent signaling molecule. This inhibition has been shown to have anti-inflammatory and anti-cancer effects. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has also been shown to alter the structure and function of cell membranes, leading to changes in cell signaling and metabolism. These effects have been observed in a variety of cell types, including cancer cells, immune cells, and neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. It has a unique mechanism of action, making it a valuable tool for studying various biological processes. However, there are some limitations to its use. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have some cytotoxic effects, making it unsuitable for use in certain cell types. Additionally, its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for the use of 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol in scientific research. One area of interest is its potential as a therapeutic agent. Its anti-inflammatory and anti-cancer effects make it a promising candidate for further study. Additionally, its unique mechanism of action could lead to the development of new drugs targeting sphingolipid metabolism. Another area of interest is its role in regulating membrane structure and function. Further study of 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol could lead to a better understanding of the role of lipids in cell signaling and regulation. Overall, 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol is a valuable tool for scientific research and has the potential to lead to new discoveries in a variety of fields.
Méthodes De Synthèse
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol can be synthesized using a multi-step process that involves the reaction of sphingosine with ethylene oxide and 1-bromohexadecane. The resulting product is then treated with sodium borohydride to reduce the imine group, resulting in 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol. The synthesis method has been optimized to produce high yields of pure 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol, making it readily available for scientific research.
Propriétés
Numéro CAS |
19845-37-5 |
|---|---|
Nom du produit |
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol |
Formule moléculaire |
C20H43NO3 |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
1-[bis(2-hydroxyethyl)amino]hexadecan-2-ol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)19-21(15-17-22)16-18-23/h20,22-24H,2-19H2,1H3 |
Clé InChI |
GGHQVHKMWVITSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(CN(CCO)CCO)O |
SMILES canonique |
CCCCCCCCCCCCCCC(CN(CCO)CCO)O |
Autres numéros CAS |
19845-37-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



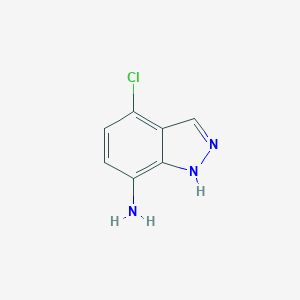
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
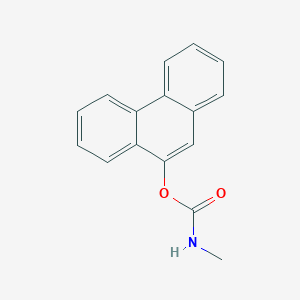
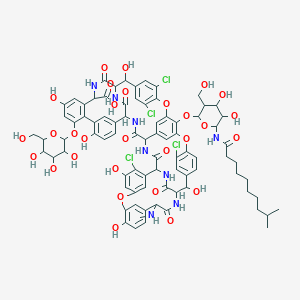
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
